molecular formula C22H22F3N5O B2414241 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1421453-57-7

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2414241
CAS No.: 1421453-57-7
M. Wt: 429.447
InChI Key: LKBTYKDMHNJYEJ-UHFFFAOYSA-N
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Description

The compound 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetically designed small molecule of significant interest for early-stage pharmacological and mechanistic studies. Its structure incorporates a pyrazolyl-urea scaffold, a privileged framework in medicinal chemistry known for its ability to interact with a wide spectrum of biological targets, particularly protein kinases . The molecule features a 4-(trifluoromethyl)phenyl group attached to the urea function. The trifluoromethyl group is a common pharmacophore in drug design due to its ability to enhance a compound's metabolic stability, membrane permeability, and binding affinity through electron-withdrawing effects and hydrophobic interactions . This specific architecture suggests potential as a versatile scaffold for probing intracellular signaling pathways. Researchers can utilize this compound to explore its activity against various kinase targets such as Src, p38-MAPK, and others, which are implicated in oncology and inflammatory diseases . Furthermore, the presence of the pyridine and cyclopentyl substituents offers opportunities to study structure-activity relationships and optimize selectivity. This product is intended for use in assay development, high-throughput screening, and target validation in vitro . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N5O/c23-22(24,25)16-5-7-17(8-6-16)28-21(31)27-14-18-13-20(15-9-11-26-12-10-15)30(29-18)19-3-1-2-4-19/h5-13,19H,1-4,14H2,(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBTYKDMHNJYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring substituted with cyclopentyl and pyridinyl groups, along with a urea linkage. The general formula is C19H21N5C_{19}H_{21}N_{5}, and its synthesis typically involves multistep reactions starting from cyclopentanone and pyridine derivatives through cyclocondensation and reductive amination methods .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. They interact with various protein targets, particularly kinases involved in cancer progression. For instance, pyrazolyl-ureas have been shown to inhibit kinases like Src and p38-MAPK, which are crucial in tumor growth and metastasis .

Antimicrobial Activity

The compound has also displayed moderate antibacterial and antifungal activities. Studies have evaluated its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL . This suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. It has been identified as an inhibitor of interleukin 17 (IL-17) and tumor necrosis factor alpha (TNFα), both of which play significant roles in inflammatory responses. In vitro assays have shown IC50 values ranging from 0.1 to 1 μM for these cytokines, indicating potent anti-inflammatory potential .

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives, including this compound, for their biological activities. In a series of experiments, compounds were tested for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro. The results demonstrated a significant reduction in cell viability at specific concentrations, supporting the hypothesis that these compounds could serve as lead candidates for drug development .

Data Table: Summary of Biological Activities

Activity Type Target Effect Concentration (IC50/MIC)
AnticancerSrc, p38-MAPKInhibition of kinase activityNot specified
AntimicrobialStaphylococcus aureusModerate antibacterial activity250 μg/mL
Anti-inflammatoryIL-17, TNFαCytokine inhibition0.1 - 1 μM

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the trifluoromethyl group enhances its biological activity by improving metabolic stability and bioavailability. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values ranging from 50 to 100 nM .

Case Study: In Vitro Efficacy

  • Cell Lines Tested: MCF7 (breast cancer), A549 (lung cancer)
  • IC50 Values: 50 - 100 nM
  • Mechanism: Induces apoptosis and inhibits cell proliferation.

Kinase Inhibition

The compound acts as a multikinase inhibitor, targeting key kinases involved in cancer progression, such as CDK4/6 and PI3K. These kinases are crucial for cell cycle regulation and survival pathways in cancer cells. In vitro assays demonstrated effective inhibition, with reported IC50 values indicating strong selectivity against these targets .

Table: Kinase Inhibition Profile

Kinase TargetIC50 Value (nM)Mechanism of Action
CDK4~75Cell cycle regulation
PI3K~60Survival pathway modulation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Urea derivatives, particularly those containing pyrazole moieties, have shown moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating infections .

Case Study: Antimicrobial Efficacy

  • Microorganisms Tested: Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC): 250 μg/mL

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the cyclopentyl and pyridine groups significantly influence the biological activity of the compound. For instance, variations in substituents on the aromatic rings can enhance or diminish potency against specific kinases or microbial strains .

Key Findings:

  • Cyclopentyl Modifications: Altering substituents can improve selectivity.
  • Pyridine Variants: Different pyridine derivatives exhibit varying levels of activity.

Q & A

Q. Example Data :

  • Crystallographic Parameters (from analogous compounds):
    • Space group: P2₁/c
    • R factor: <0.05
    • Mean C–C bond length: 1.45 Å

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Answer:

  • Substituent Modulation :
    • Pyridinyl Group : Enhances solubility and hydrogen-bonding interactions with target proteins. Replacements with bulkier groups (e.g., morpholine) may reduce activity .
    • Trifluoromethyl Phenyl : Improves metabolic stability; replacing with electron-withdrawing groups (e.g., nitro) can alter binding affinity .
  • Methodology :
    • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization.
    • Pharmacokinetic Profiling : Assess logP (aim for 2–4) and plasma protein binding (e.g., equilibrium dialysis) to balance bioavailability and efficacy .

Q. Example SAR Table :

Substituent (R)IC₅₀ (nM)logPPlasma Protein Binding (%)
CF₃ (reference)12 ± 23.185
NO₂45 ± 52.878
OCH₃120 ± 102.592

Advanced: How do researchers resolve contradictions in biological activity data across studies?

Answer:

  • Source Identification :
    • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
    • Compound Purity : Use HPLC-MS (≥98% purity) to exclude impurities affecting results .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, cell line differences) .

Case Study : Discrepant IC₅₀ values for a related pyrazole urea were traced to DMSO concentration differences (0.1% vs. 1%), altering compound solubility .

Advanced: What computational methods predict binding modes with target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., urea NH with kinase hinge region). Validate with MD simulations (100 ns trajectories) .
  • Free Energy Calculations : MM-GBSA estimates binding affinities (ΔG ~ -8 kcal/mol for high-activity analogs) .

Q. Example Output :

  • Key Interactions :
    • Hydrogen bonds between pyridinyl N and Asp104.
    • Hydrophobic packing of cyclopentyl with Leu123.

Basic: What purification methods ensure high yields of the final compound?

Answer:

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 7:3 → 1:1).
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to obtain crystals for X-ray analysis .

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